3',5'-Dimethoxybiphenyl-3-ol

Natural product chemistry Botanical sourcing Quality control

3',5'-Dimethoxybiphenyl-3-ol (CAS 868666-20-0) is a naturally occurring biphenyl phenol derivative with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol. It is classified within the biphenyls and derivatives family and is isolated from the aerial parts of Lespedeza cyrtobotrya.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 868666-20-0
Cat. No. B3290886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dimethoxybiphenyl-3-ol
CAS868666-20-0
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=CC(=CC=C2)O)OC
InChIInChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h3-9,15H,1-2H3
InChIKeyXXOINLOWOCJSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3',5'-Dimethoxybiphenyl-3-ol (CAS 868666-20-0) – Natural Biphenyl Phenol for Life Science Procurement


3',5'-Dimethoxybiphenyl-3-ol (CAS 868666-20-0) is a naturally occurring biphenyl phenol derivative with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol . It is classified within the biphenyls and derivatives family and is isolated from the aerial parts of Lespedeza cyrtobotrya . The compound is supplied as an oil or solid with commercially available purity ≥98% (HPLC), verified by NMR and MS [1]. It is cataloged exclusively for research use in life science applications and is not intended for human or veterinary diagnostic or therapeutic use .

Why 3',5'-Dimethoxybiphenyl-3-ol Cannot Be Replaced by Generic Biphenyl Analogs in Research Procurement


Biphenyl phenols with identical molecular formulae (C₁₄H₁₄O₃) but differing methoxy substitution patterns are not interchangeable. The 3',5'-dimethoxy substitution on ring A combined with a free 3-hydroxyl on ring B of 3',5'-dimethoxybiphenyl-3-ol produces a distinct hydrogen-bond donor/acceptor profile and topological polar surface area (TPSA = 38.69 Ų) compared to regioisomeric analogs . For example, the regioisomer 3-hydroxy-2',5-dimethoxybiphenyl (CHEBI:70631) from Rhaphiolepis indica places one methoxy ortho to the biphenyl linkage while the target compound places both methoxy groups meta, altering steric and electronic properties [1]. Substituting with a simpler analog such as 3-hydroxy-5-methoxybiphenyl—which carries only a single methoxy group—would reduce molecular complexity and eliminate the distinctive 3,5-dimethoxyphenyl pharmacophore that drives target engagement and natural-product sourcing traceability [2]. These structural differences, detailed quantitatively below, preclude generic substitution in studies requiring precise pharmacophore presentation or botanical-origin fidelity.

Quantitative Comparator Evidence for 3',5'-Dimethoxybiphenyl-3-ol (CAS 868666-20-0): Procurement Differentiation Data


Natural Product Sourcing Traceability: Lespedeza cyrtobotrya Origin vs. Synthetic or Semi-Synthetic Analogs

3',5'-Dimethoxybiphenyl-3-ol is authenticated as a natural product isolated from the aerial parts of Lespedeza cyrtobotrya and is commercially supplied with ≥98% purity confirmed by HPLC, NMR, and MS [1]. In contrast, the regioisomeric analog 3-hydroxy-2',5-dimethoxybiphenyl (CHEBI:70631) is documented from Rhaphiolepis indica var. tashiroi—a taxonomically distinct source—while 3-hydroxy-5-methoxybiphenyl (a mono-methoxy comparator) co-occurs in R. indica but lacks the second methoxy group [2]. The defined botanical origin of the target compound enables reproducible sourcing for natural-product library screening, whereas synthetic analogs may vary in trace impurity profiles that confound bioassay interpretation.

Natural product chemistry Botanical sourcing Quality control

Physicochemical Differentiation: LogP and PSA of 3',5'-Dimethoxybiphenyl-3-ol vs. Regioisomeric Analogs

3',5'-Dimethoxybiphenyl-3-ol exhibits a predicted LogP of 3.076 and a topological polar surface area (TPSA) of 38.69 Ų . These values position it within favorable drug-like physicochemical space. The regioisomeric analog 3-hydroxy-2',5-dimethoxybiphenyl shares the same molecular formula (C₁₄H₁₄O₃, MW 230.26) and identical TPSA (38.70 Ų) but differs in methoxy placement (2',5- vs. 3',5-), which is predicted to alter LogP, electronic distribution across the biphenyl scaffold, and consequently passive membrane permeability and metabolite susceptibility [1]. The mono-methoxy comparator 3-hydroxy-5-methoxybiphenyl (C₁₃H₁₂O₂, MW 200.23) differs fundamentally in molecular weight and hydrogen-bond acceptor count, precluding direct substitution in studies where the dimethoxy pharmacophore is critical [2].

Physicochemical profiling Drug-likeness ADME prediction

Class-Level Anti-Inflammatory Activity: fMLP-Induced Superoxide Inhibition by Dimethoxybiphenyl Congeners

In a head-to-head study of biphenyls from Rhaphiolepis indica, the structurally related congeners 3-hydroxy-2',5-dimethoxybiphenyl (Compound 5, IC₅₀ = 8.36 ± 0.89 μM) and 2',3-dihydroxy-5-methoxybiphenyl (Compound 6, IC₅₀ = 2.04 ± 0.57 μM) exhibited potent inhibition of fMLP-induced superoxide production in human neutrophils, outperforming ibuprofen (IC₅₀ = 27.53 ± 3.58 μM) [1]. Although 3',5'-dimethoxybiphenyl-3-ol was not directly tested in this study, its structural similarity to these active congeners—specifically the dimethoxybiphenyl core with a free phenolic hydroxyl—supports class-level inference that the target compound may possess anti-inflammatory activity via a similar mechanism. 3-Hydroxy-5-methoxybiphenyl (Compound 7), which carries only one methoxy group, was tested alongside Compounds 5 and 6 but showed comparatively weaker potency (IC₅₀ < 8.36 μM as a group range, though individual values for Compound 7 were not separately reported) [2].

Anti-inflammatory activity Neutrophil superoxide Biphenyl SAR

Multi-Target Qualitative Activity Fingerprint: 3',5'-Dimethoxybiphenyl-3-ol vs. Single-Target Natural Product Analogs

According to the AODdatabase (lin-group.cn), 3',5'-dimethoxybiphenyl-3-ol exhibits a broad qualitative bioactivity profile including: (i) anticarcinogenic activity—prevention of DMBA-induced transformation in JB6 cells; (ii) antimalarial activity against P. falciparum; (iii) antivenom activity—nullification of N. naja venom lethal effects and inhibition of venom phospholipase A₂; (iv) antifungal activity with inhibition of A. niger cilia formation; and (v) inhibition of paw edema induced by phospholipase A₂ in Swiss Wistar mice [1]. In contrast, the co-isolated natural product Haginin A from Lespedeza cyrtobotrya exhibits a more restricted activity profile focused on tyrosinase inhibition (IC₅₀ = 5.2 μM, competitive inhibitor) and radical scavenging (ABTS IC₅₀ = 9.0 μM; DPPH IC₅₀ = 37.7 μM) without reported antimalarial, antivenom, or anticarcinogenic activity . It must be noted that the database entry for 3',5'-dimethoxybiphenyl-3-ol reports qualitative activity descriptions only; individual IC₅₀ or EC₅₀ values for these activities are not provided in the publicly accessible record.

Multi-target bioactivity Natural product pharmacology Anticarcinogenic Antimalarial Antivenom

Storage and Handling Differentiation: Long-Term Stability of 3',5'-Dimethoxybiphenyl-3-ol vs. Temperature-Sensitive Biphenyl Analogs

3',5'-Dimethoxybiphenyl-3-ol is documented as stable at room temperature for shipping and short-term storage, with long-term storage recommended at -20°C (powder form, 3-year stability) or 4°C (2 years) . In solvent at -80°C, stability extends to 6 months, and at -20°C in solvent to 1 month . This ambient-temperature shipping tolerance reduces cold-chain logistics costs compared to highly labile natural products. By contrast, certain biphenyl glycosides and dibenzofurans from the same botanical family may require stricter cold-chain handling; however, vendor-specific stability data for comparator compounds such as Haginin A and 3-hydroxy-2',5-dimethoxybiphenyl are not uniformly reported, creating procurement uncertainty .

Compound stability Storage conditions Procurement logistics

Recommended Application Scenarios for 3',5'-Dimethoxybiphenyl-3-ol (CAS 868666-20-0) Based on Quantitative Evidence


Natural Product Library Screening for Anti-Inflammatory Lead Discovery

Based on class-level evidence that structurally related dimethoxybiphenyls (3-hydroxy-2',5-dimethoxybiphenyl, IC₅₀ = 8.36 μM; 2',3-dihydroxy-5-methoxybiphenyl, IC₅₀ = 2.04 μM) potently inhibit fMLP-induced neutrophil superoxide production—outperforming ibuprofen (IC₅₀ = 27.53 μM) [1]—3',5'-dimethoxybiphenyl-3-ol is a rational inclusion in natural product screening decks targeting neutrophil-mediated inflammatory pathways. Its defined botanical origin (Lespedeza cyrtobotrya) and ≥98% purity [2] support reproducible screening results, while its LogP of 3.076 and TPSA of 38.69 Ų guide solvent selection for in vitro assay preparation.

Multi-Target Pharmacological Profiling in Academic Natural Product Research Programs

The AODdatabase qualitative bioactivity fingerprint—spanning anticarcinogenic (DMBA/JB6 cell transformation), antimalarial (P. falciparum), antivenom (N. naja phospholipase A₂ inhibition), and antifungal (A. niger) activities [1]—makes 3',5'-dimethoxybiphenyl-3-ol a candidate for multi-endpoint pharmacological profiling studies. Unlike the co-isolated analog Haginin A (tyrosinase IC₅₀ = 5.2 μM only) [2], this compound offers broader hypothesis-generation potential across diverse therapeutic areas, albeit with the caveat that quantitative potency data for individual endpoints require experimental determination.

Botanical Standardization and Phytochemical Reference Material Development

With authenticated sourcing from the aerial parts of Lespedeza cyrtobotrya and commercially available HPLC-verified purity (≥98%) supported by NMR and MS characterization [1], 3',5'-dimethoxybiphenyl-3-ol is suitable as a phytochemical reference standard for quality control of Lespedeza-derived botanical extracts. Its long-term powder storage stability (-20°C, 3 years) and ambient-temperature shipping tolerance [2] facilitate global distribution as a reference material without cold-chain infrastructure requirements.

Structure-Activity Relationship (SAR) Studies on Biphenyl Methoxy Substitution Patterns

The distinct 3',5'-dimethoxy substitution pattern of the target compound—contrasting with the 2',5-dimethoxy regioisomer (CHEBI:70631) from R. indica [1]—makes it a valuable tool compound for systematic SAR exploration of how methoxy group positioning on the biphenyl scaffold modulates bioactivity. The predicted physicochemical divergence between these positional isomers (identical TPSA, divergent LogP) [2] provides a testable hypothesis for differential membrane permeability and target engagement in cell-based assays.

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